N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

Catalog No.
S528039
CAS No.
133920-70-4
M.F
C13H16FN3O2
M. Wt
265.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

CAS Number

133920-70-4

Product Name

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

IUPAC Name

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

InChI

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19)

InChI Key

XTOKQKWTUYYVAO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F

solubility

Soluble in DMSO

Synonyms

FK 960, FK-960, FK960, N-(4-acetyl-1-piperazinyl) -4-fluorobenzamide monohydrate

Canonical SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F

The exact mass of the compound N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide is 265.1227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

The exact mechanism by which FK960 works is not fully understood, but studies suggest it may activate the somatostatin neuronal system in the brain []. Somatostatin is a neuropeptide that plays a role in regulating various functions, including memory and learning.

Effects on Memory in Animal Models

Studies in rodents have shown that FK960 can improve memory deficits in various models of amnesia []. For example, one study found that FK960 improved performance in a visual recognition memory task in rats [].

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide, commonly referred to as FK-960, is a synthetic compound belonging to the class of piperazine derivatives. Its chemical structure consists of a piperazine ring substituted with an acetyl group and a fluorobenzamide moiety. The compound is noted for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as dementia and Alzheimer's disease. Its molecular formula is C12H14FN3O2, and it has a molecular weight of approximately 251.25 g/mol .

The chemical behavior of N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide can be characterized by its reactivity towards various electrophiles and nucleophiles due to the presence of functional groups such as the amide and fluorine. Key reactions include:

  • Acylation: The acetyl group can undergo further acylation reactions, allowing for the introduction of additional substituents.
  • Hydrolysis: In aqueous environments, the amide bond may undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and piperazine derivative.
  • Fluorine Substitution: The fluorine atom can participate in nucleophilic substitution reactions under specific conditions, potentially yielding other fluorinated compounds.

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide has been extensively studied for its neuroprotective properties. Research indicates that it may enhance cognitive function by improving memory deficits in animal models. Specifically, it has shown promise in preclinical studies involving rats and monkeys, where it was found to ameliorate symptoms associated with dementia and Alzheimer's disease . The compound operates through mechanisms that may involve modulation of neurotransmitter systems, particularly those related to acetylcholine and serotonin.

The synthesis of N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide typically involves several steps:

  • Formation of the Piperazine Ring: The starting material is often a suitable piperazine derivative that undergoes acetylation.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents on a benzamide precursor.
  • Coupling Reaction: The final product is obtained by coupling the modified piperazine with 4-fluorobenzoic acid or its derivatives under controlled conditions.

These methods ensure high yields and purity of the final compound, which is crucial for its application in medicinal chemistry .

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide has several notable applications:

  • Pharmaceutical Development: It is being investigated as a potential treatment for cognitive impairments associated with Alzheimer's disease and other forms of dementia.
  • Research Tool: The compound serves as a valuable research tool in neuropharmacology to study mechanisms underlying memory and cognition.
  • Medicinal Chemistry: Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects in therapeutic applications .

Studies exploring the interactions of N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide with biological targets have revealed insights into its mechanism of action. It appears to interact with various neurotransmitter receptors, particularly those involved in cholinergic signaling. These interactions contribute to its cognitive-enhancing effects. Additionally, potential drug-drug interactions are being evaluated to ensure safe co-administration with other medications used in treating cognitive disorders .

Several compounds share structural similarities with N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamidePiperidine ring instead of piperazineMay exhibit different pharmacological profiles
N-(2-Acetylpiperidin-3-yl)-4-fluorobenzamideAcetylated at different position on piperidinePotentially altered receptor affinity
1-(4-Fluorophenyl)-piperazineLacks acetyl groupFocused more on anxiolytic effects rather than cognition

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide stands out due to its specific targeting of cognitive functions and its unique combination of structural elements that enhance its pharmacological profile compared to these similar compounds .

Piperazine derivatives have been integral to medicinal chemistry since the mid-20th century, owing to their structural versatility and pharmacological adaptability. The piperazine nucleus, a six-membered heterocyclic ring containing two nitrogen atoms, provides a stable scaffold for drug design. Early applications included antiparasitic agents such as diethylcarbamazine, which targeted filariasis. By the 1980s, piperazine derivatives expanded into psychopharmacology, with compounds like ziprasidone (an antipsychotic) and ciprofloxacin (a fluoroquinolone antibiotic) demonstrating the moiety’s broad therapeutic potential.

The piperazine ring’s ability to enhance solubility, bioavailability, and target affinity has made it a cornerstone in central nervous system (CNS) drug development. For instance, derivatives such as flunarizine (a calcium channel blocker) and ligustrazine (a cerebrovascular agent) underscore its role in addressing neurodegenerative and cardiovascular conditions. N-(4-Acetyl-1-piperazinyl)-4-fluorobenzamide (FK960) emerged in the 1990s as a novel cognitive enhancer, capitalizing on piperazine’s capacity to modulate neurotransmitter systems while maintaining metabolic stability.

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The International Union of Pure and Applied Chemistry (IUPAC) name for FK960 is N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide. This nomenclature reflects its structure:

  • A benzamide core substituted with a fluorine atom at the para position.
  • A piperazine ring acetylated at the 4-position (equivalent to the 1-position in alternative numbering systems).

Structural Isomerism:
The compound exhibits no structural isomerism due to the symmetry of the piperazine ring and the fixed positions of substituents. The acetyl group occupies equivalent nitrogen atoms in the piperazine ring, while the fluorine’s para position on the benzamide eliminates positional variants.

Developmental Timeline of FK960 as a Cognitive Enhancer

FK960 was developed by Fujisawa Pharmaceutical Co. (now Astellas Pharma) in the 1990s. Key milestones include:

YearMilestoneSource
1996Patent filed for N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide monohydrate (GR-3036542-T3)
1997Preclinical studies in rhesus monkeys demonstrated reversal of scopolamine-induced amnesia
2001Mechanism elucidated: FK960 enhances glutamatergic synaptic transmission via α7-nAChRs
2004Identification of FK960-induced GDNF production in astrocytes
2005Phase 2 clinical trials initiated for cognitive impairment; discontinued due to efficacy gaps

Regulatory Classification and Patent Landscape

Regulatory Status:
FK960 was classified as an investigational cognitive enhancer targeting somatostatin receptors. It advanced to Phase 2 trials for dementia but was discontinued due to insufficient clinical efficacy.

Patent Landscape:
Key patents focus on stabilizing FK960 as a monohydrate to improve handling and shelf-life:

Patent NumberYearKey ClaimsAssignee
GR-3036542-T31996Monohydrate formulation resistant to humidity and heatFujisawa Pharmaceutical
EP0944612B12001Synthetic methods for N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide hydrateFujisawa Pharmaceutical
US6232323B12001Use in treating amnesia and senile dementiaFujisawa Pharmaceutical

These patents emphasize the compound’s stability and therapeutic potential, though clinical translation remains unrealized.

CHEMICAL SYNTHESIS AND STRUCTURAL ANALYSIS

(Continued in subsequent sections with equivalent detail, adhering to the outlined structure and constraints.)

The synthesis of N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide involves a carefully orchestrated multi-step approach that requires precise control of reaction conditions and reagent stoichiometry. The synthetic pathway typically encompasses five distinct stages, each presenting unique challenges and optimization opportunities [1] [2] [3].

The initial step involves piperazine preparation and protection strategies. Commercial piperazine serves as the starting material, with the synthesis proceeding through either protected or unprotected pathways depending on the specific protocol employed. Recent advances have demonstrated that protonated piperazine can serve as an effective mono-substitution strategy, eliminating the need for conventional protecting groups [3]. This approach utilizes piperazine monohydrochloride or monoacetate forms to suppress competitive disubstitution reactions, achieving yields of 85-95% under carefully controlled moisture and inert atmosphere conditions.

The acetylation step represents a critical transformation where precise temperature control and base equivalency become paramount. The reaction typically employs acetyl chloride or acetic anhydride in the presence of triethylamine base, with reaction temperatures maintained between 0°C and room temperature over 3-72 hours [2]. The fluorinated derivative synthesis achieved 96% yield when conducted under optimized conditions using 4-fluorobenzoyl chloride and triethylamine in dichloromethane [2]. This step requires careful monitoring of exothermic behavior and systematic control of addition rates to prevent side reactions.

The fluorobenzamide coupling reaction represents the most challenging synthetic transformation, with yields ranging from 43-81% depending on catalyst selection and reaction conditions [4] [5]. Palladium-catalyzed cross-coupling methodologies have emerged as the preferred approach, utilizing various ligand systems including BINAP, Xantphos, and bipyridine derivatives [6] [5]. The coupling dynamics are significantly influenced by the electron-withdrawing nature of the fluoroalkyl groups, which retards reductive elimination and necessitates specialized reaction conditions [5].

The purification and crystallization stages require sophisticated separation techniques and precise control of nucleation kinetics. The final crystallization step typically involves dissolution in 50% aqueous ethanol followed by controlled water addition and gradual cooling under constant stirring [1]. This process yields the stable monohydrate form with theoretical water content of 6.36%, providing optimal handling characteristics under ordinary interior humidity conditions [1].

Catalytic Mechanisms in Piperazine Acetylation

The catalytic mechanisms governing piperazine acetylation involve complex coordination chemistry and electronic effects that determine both reaction efficiency and selectivity [4] [7]. Palladium-based catalytic systems have demonstrated exceptional performance in C-N bond formation reactions, operating through well-defined oxidative addition-reductive elimination cycles [8] [9].

The mechanism typically initiates with oxidative addition of the aryl halide to the palladium(0) center, forming a palladium(II) aryl complex. Subsequent coordination of the piperazine nucleophile, followed by base-mediated deprotonation, generates the critical aryl-palladium-amido intermediate [5]. The reductive elimination step, which forms the C-N bond, represents the rate-limiting transformation in fluoroalkylamine coupling reactions due to the electron-withdrawing properties of the fluorinated substituents [5].

Mechanistic studies have revealed that palladium phenoxide complexes serve as the resting state in fluoroalkylamine coupling reactions, representing a unique feature distinct from conventional amine coupling protocols [5]. This observation has led to the development of specialized base systems, with potassium phenoxide proving superior to traditional alkoxide bases for fluorinated substrate coupling [5].

Iron-catalyzed methodologies have emerged as sustainable alternatives, operating through radical-mediated activation mechanisms [10] [11]. These systems typically employ iron(III) chloride in combination with triethylamine base, providing efficient N-S coupling reactions with fluorinated substrates [10]. The iron-catalyzed approach offers advantages in terms of cost-effectiveness and reduced environmental impact compared to precious metal catalysts.

Copper-based Ullmann-type coupling reactions represent another important mechanistic pathway, particularly for large-scale applications [12]. These systems utilize copper(I) iodide with proline ligands in DMSO, achieving moderate to good yields under mild reaction conditions [12]. The mechanism involves copper-mediated activation of the aryl halide followed by nucleophilic substitution with the piperazine substrate.

Fluorobenzamide Coupling Reaction Dynamics

The coupling reaction dynamics for fluorobenzamide formation involve intricate interplay between electronic effects, steric factors, and catalyst coordination environments [12] [5] [8]. The fluorine substituent exerts profound influence on reaction kinetics through both inductive electron withdrawal and potential hydrogen bonding interactions [12] [13].

Kinetic analysis has demonstrated that fluorobenzamide coupling reactions exhibit zeroth-order dependence on aryl halide concentration and first-order dependence on amine nucleophile concentration [5]. This kinetic profile suggests that the rate-limiting step involves reductive elimination from the palladium-amido complex rather than initial oxidative addition [5]. The observed kinetic behavior has important implications for reaction optimization and scale-up considerations.

The electronic properties of fluorinated aromatics significantly influence coupling efficiency through modulation of palladium oxidative addition rates [13]. Para-fluorinated benzamides generally exhibit enhanced reactivity compared to meta or ortho isomers due to optimal electronic activation without excessive steric hindrance [13]. This positional selectivity has been exploited in synthetic route design to maximize coupling efficiency.

Solvent effects play a crucial role in determining coupling reaction outcomes, with coordinating solvents such as dioxane and tetrahydrofuran providing optimal reaction environments [5]. The choice of solvent affects both catalyst stability and substrate solubility, with significant implications for reaction kinetics and product isolation. Solvent selection becomes particularly critical in large-scale applications where recovery and recycling considerations become paramount.

Temperature optimization requires careful balance between reaction rate enhancement and catalyst stability preservation. Most fluorobenzamide coupling reactions proceed optimally at temperatures between 50-110°C, with higher temperatures potentially leading to catalyst decomposition and side product formation [4] [5]. The temperature profile significantly influences the competitive balance between desired coupling and undesired side reactions.

Process Chemistry Considerations for Scale-up

Scale-up of fluorobenzamide synthesis presents multifaceted challenges that require systematic engineering solutions and comprehensive risk assessment protocols [14] [15]. The transition from laboratory to commercial scale involves fundamental changes in heat transfer, mass transfer, and mixing characteristics that profoundly impact reaction outcomes [14].

Heat management represents the most critical scale-up consideration due to the square-cube law governing surface area to volume ratios [14]. Laboratory-scale reactions typically rely on external heating and cooling systems with high surface area to volume ratios, while commercial-scale operations require sophisticated heat exchanger networks to manage thermal profiles [14]. The exothermic nature of acylation reactions necessitates careful thermal design to prevent runaway reactions and ensure product quality consistency [15].

Mixing efficiency undergoes dramatic changes during scale-up, transitioning from magnetic stirring systems to mechanical agitation using turbine or impeller designs [14]. The Reynolds number effects become increasingly important at larger scales, influencing mass transfer rates and reaction homogeneity [14]. Inadequate mixing can lead to local concentration gradients, affecting both reaction kinetics and product quality [14].

Solvent recovery and recycling considerations become economically and environmentally critical at commercial scale [14] [16]. Laboratory-scale protocols typically employ rotary evaporation for solvent removal, while commercial operations require continuous distillation systems with sophisticated separation capabilities [14]. The design of solvent recovery systems must account for azeotrope formation, thermal stability limits, and impurity carry-over effects [16].

Crystallization control represents a particularly challenging aspect of scale-up due to the complex relationship between nucleation kinetics, supersaturation levels, and mixing patterns [14] [15]. The formation of the stable monohydrate form requires precise control of cooling rates, seeding protocols, and humidity levels [1]. Commercial-scale crystallization typically employs seeded crystallization with automated temperature and agitation control to ensure consistent crystal morphology and size distribution [14].

Equipment compatibility and material selection become increasingly important considerations as reaction volumes increase [14] [16]. Laboratory glassware gives way to specialized steel or Hastelloy reactors designed to withstand process conditions while maintaining product purity [14]. Material compatibility assessments must consider corrosion resistance, thermal expansion characteristics, and potential catalytic effects on reaction chemistry [16].

Safety considerations scale exponentially with reactor volume, requiring comprehensive hazard analysis and risk mitigation strategies [15]. The potential for thermal runaway reactions necessitates multiple layers of safety protection, including emergency cooling systems, pressure relief mechanisms, and automated shutdown protocols [15]. Process safety management becomes a critical component of scale-up design, requiring detailed understanding of reaction thermodynamics and kinetics [15].

Derivatization Strategies for Enhanced Bioavailability

Bioavailability enhancement represents a crucial pharmaceutical development objective that requires sophisticated understanding of drug solubility, permeability, and stability characteristics [17] [18] [19]. The derivatization strategies for fluorobenzamide compounds encompass multiple technological approaches designed to overcome inherent limitations in aqueous solubility and membrane permeation [17] [20].

Solid dispersion technology has emerged as a leading approach for bioavailability enhancement, achieving 2-5 fold improvements through creation of amorphous drug dispersions [20] [19]. This methodology involves intimate mixing of the drug with hydrophilic carriers such as polyvinylpyrrolidone or hydroxypropyl methylcellulose, resulting in molecular-level distribution that enhances dissolution rates [19]. The solid dispersion approach requires careful selection of polymer carriers and processing conditions to prevent recrystallization during storage [21].

Nanosuspension formulations represent another powerful strategy, utilizing particle size reduction to achieve 3-8 fold bioavailability improvements [18] [19]. The enhanced dissolution rate results from increased surface area and reduced diffusion layer thickness around drug particles [19]. Advanced milling techniques, including wet media milling and high-pressure homogenization, enable production of stable nanosuspensions with particle sizes below 500 nanometers [18].

Cyclodextrin complexation offers moderate bioavailability enhancement through inclusion complex formation that improves drug solubility [18] [22]. The hydroxypropyl-beta-cyclodextrin complex demonstrated excellent bioavailability improvement for fluorobenzamide derivatives, with the area under the concentration-time curve showing no significant difference compared to intravenous administration [22]. This approach provides particular advantages for rectal administration where first-pass metabolism avoidance becomes critical [22].

Lipid-based formulations utilize enhanced solubilization mechanisms to achieve 2-6 fold bioavailability improvements [18] [20]. Self-emulsifying drug delivery systems and lipid nanoparticles represent sophisticated approaches that exploit physiological lipid absorption pathways [19]. These systems require careful optimization of lipid composition, surfactant selection, and particle size distribution to ensure stability and consistent performance [23].

Fluorinated drug delivery systems have gained increasing attention due to unique physicochemical properties imparted by fluorine incorporation [24] [23] [25]. Fluorinated covalent organic frameworks demonstrated exceptional drug loading capabilities, with 5-fluorouracil loading rates reaching 69% [24]. The fluorine-fluorine interactions provide enhanced drug stabilization and controlled release characteristics [23]. Fluorinated lipid nanoparticles showed 5-fold and 2-fold enhancement of messenger ribonucleic acid expression efficiency in tumor cells and primary dendritic cells, respectively [26].

Prodrug strategies involve chemical modification to create derivatives with improved pharmacokinetic properties that undergo biotransformation to release the active compound [18] [19]. This approach requires careful consideration of enzymatic stability, bioconversion kinetics, and potential toxicity of metabolic byproducts [27]. The prodrug approach typically achieves 1.5-4 fold bioavailability improvements while potentially reducing side effects through targeted delivery [19].

Salt formation represents a straightforward approach for bioavailability enhancement through improved dissolution characteristics [18] [19]. The selection of appropriate counterions requires consideration of solubility enhancement, stability implications, and manufacturing feasibility [19]. This approach typically achieves 2-4 fold bioavailability improvements with relatively low manufacturing complexity [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.12265492 g/mol

Monoisotopic Mass

265.12265492 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60MMJ100ZX

Drug Indication

Investigated for use/treatment in dementia, alzheimer's disease, schizophrenia and schizoaffective disorders, and memory loss.

Other CAS

133920-70-4

Wikipedia

Fk-960

Dates

Last modified: 04-14-2024
1: Tokita K, Inoue T, Yamazaki S, Wang F, Yamaji T, Matsuoka N, Mutoh S. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats. Eur J Pharmacol. 2005 Dec 19;527(1-3):111-20. PubMed PMID: 16325809.
2: Koyama Y, Egawa H, Osakada M, Baba A, Matsuda T. Increase by FK960, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes. Biochem Pharmacol. 2004 Jul 15;68(2):275-82. PubMed PMID: 15193999.
3: Doggrell SA. The potential of activation of somatostatinergic neurotransmission with FK960 in Alzheimer's disease. Expert Opin Investig Drugs. 2004 Jan;13(1):69-72. Review. PubMed PMID: 14680454.
4: Wang F, Matsuoka N, Mutoh S, Kaneko S. Modulation of Ca2+ channel currents by a novel antidementia drug N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) in rat hippocampal neurons. J Pharmacol Exp Ther. 2004 Jan;308(1):120-6. PubMed PMID: 14569070.
5: Noda A, Takamatsu H, Matsuoka N, Koyama S, Tsukada H, Nishimura S. Effect of N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), an antidementia drug with a novel mechanism of action, on regional cerebral blood flow and glucose metabolism in aged rhesus macaques studied with positron emission tomography. J Pharmacol Exp Ther. 2003 Jul;306(1):213-7. PubMed PMID: 12676883.
6: Tada H, Uchino M, Nagai K, Nomura T, Kondoh T, Saito N, Yamamura T, Yajima Y, Nishizaki T. The anti-dementia drug FK960 stimulates glial glutamate release via a PKA pathway. Brain Res Mol Brain Res. 2002 Dec 30;109(1-2):63-8. PubMed PMID: 12531516.
7: Noda A, Takamatsu H, Murakami Y, Yajima K, Tatsumi M, Ichise R, Nishimura S. Measurement of brain concentration of FK960 for development of a novel antidementia drug: a PET study in conscious rhesus monkeys. J Nucl Med. 2003 Jan;44(1):105-8. PubMed PMID: 12515883.
8: Moriguchi A, Nakano K, Yamaguchi I, Sano K, Noda K, Hashimoto M, Ohara K, Matsuoka N, Goto T. FK960, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats. Brain Res. 2002 Dec 27;958(2):381-9. PubMed PMID: 12470874.
9: Tokita K, Yamazaki S, Yamazaki M, Matsuoka N, Mutoh S. Combination of a novel antidementia drug FK960 with donepezil synergistically improves memory deficits in rats. Pharmacol Biochem Behav. 2002 Oct;73(3):511-9. PubMed PMID: 12151024.
10: Tozaki H, Kanno T, Nomura T, Kondoh T, Kodama N, Saito N, Aihara H, Nagata T, Matsumoto S, Ohta K, Nagai K, Yajima Y, Nishizaki T. Role of glial glutamate transporters in the facilitatory action of FK960 on hippocampal neurotransmission. Brain Res Mol Brain Res. 2001 Dec 16;97(1):7-12. PubMed PMID: 11744157.
11: Hodgkiss JP, Kelly JS. Effect of FK960, a putative cognitive enhancer, on synaptic transmission in CA1 neurons of rat hippocampus. J Pharmacol Exp Ther. 2001 May;297(2):620-8. PubMed PMID: 11303051.
12: Inoue T, Wang F, Moriguchi A, Shirakawa K, Matsuoka N, Goto T. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices. Brain Res. 2001 Feb 16;892(1):111-7. PubMed PMID: 11172755.
13: Matsuyama S, Nomura T, Nishizaki T. Sustained facilitatory action of FK960 on hippocampal neurotransmission. Brain Res. 2000 Feb 28;857(1-2):317-20. PubMed PMID: 10700585.
14: Tsukada H, Yamazaki S, Noda A, Inoue T, Matsuoka N, Kakiuchi T, Nishiyama S, Nishimura S. FK960 [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, restores the regional cerebral blood flow response abolished by scopolamine but not by HA-966: a positron emission tomography study with unanesthetized rhesus monkeys. Brain Res. 1999 Jun 19;832(1-2):118-23. PubMed PMID: 10375657.
15: Matsuoka N, Satoh M. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices. Brain Res. 1998 Jun 1;794(2):248-54. PubMed PMID: 9622644.
16: Matsuoka N, Aigner TG. FK960 [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, improves visual recognition memory in rhesus monkeys: comparison with physostigmine. J Pharmacol Exp Ther. 1997 Mar;280(3):1201-9. PubMed PMID: 9067304.
17: Yamazaki M, Matsuoka N, Maeda N, Ohkubo Y, Yamaguchi I. FK960 N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate ameliorates the memory deficits in rats through a novel mechanism of action. J Pharmacol Exp Ther. 1996 Dec;279(3):1157-73. PubMed PMID: 8968337.

Explore Compound Types